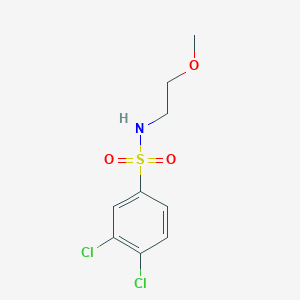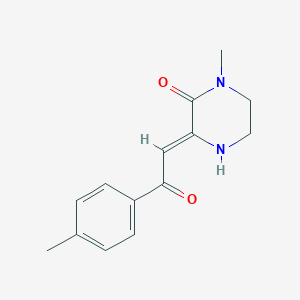
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide, also known as DCMO-PEG, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been synthesized for its potential use in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CAIX, this compound disrupts the pH regulation in tumor cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide is its ability to inhibit the activity of CAIX, making it a potential candidate for the development of cancer therapeutics. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the use of 3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based cancer therapeutics. Additionally, this compound could be used in the development of biosensors for the detection of CAIX in cancer cells. Furthermore, the role of this compound in the regulation of pH in tumor cells needs to be further investigated. Finally, the potential toxicity of this compound needs to be carefully evaluated in future studies.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has been synthesized for its potential use in various biochemical and physiological experiments. It has been shown to inhibit the activity of CAIX, leading to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in the study of the role of CAIX in hypoxia. However, its potential toxicity needs to be carefully evaluated in future studies. Overall, this compound has several potential applications in scientific research, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-methoxyethanol to form this compound. The second step involves the reaction of the resulting compound with polyethylene glycol (PEG) to form this compound. The synthesis method is well-established and has been used by researchers around the world.
Applications De Recherche Scientifique
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide has been used in various scientific research applications. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition leads to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been used in the development of biosensors for the detection of CAIX in cancer cells. Additionally, this compound has been used in the study of the role of CAIX in hypoxia, a condition in which there is a lack of oxygen in the body.
Propriétés
Formule moléculaire |
C9H11Cl2NO3S |
|---|---|
Poids moléculaire |
284.16 g/mol |
Nom IUPAC |
3,4-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
KPSIDJNRUUHHEM-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

